N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide
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Overview
Description
N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiadiazole ring, which is known for its diverse biological activities, and an ethoxybenzamide moiety, which contributes to its chemical reactivity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the thiadiazole ring through the cyclization of thiosemicarbazide with an appropriate carboxylic acid derivative. The ethoxybenzamide moiety is then introduced via a nucleophilic substitution reaction, where the thiadiazole intermediate reacts with 4-ethoxybenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction conditions to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The ethoxybenzamide moiety may enhance binding affinity and specificity, leading to more effective inhibition or modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
[(2-Amino-2-oxoethyl)thio]acetic acid: Shares the thiadiazole ring but lacks the ethoxybenzamide moiety.
N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide: Contains a similar heterocyclic ring but with different substituents.
Uniqueness
N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide is unique due to the combination of the thiadiazole ring and the ethoxybenzamide moiety, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other compounds, making it a valuable subject for further research and development.
Properties
IUPAC Name |
N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S2/c1-2-20-9-5-3-8(4-6-9)11(19)15-12-16-17-13(22-12)21-7-10(14)18/h3-6H,2,7H2,1H3,(H2,14,18)(H,15,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFMXQIFKJTAEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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